molecular formula C14H27N3O2 B066279 Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate CAS No. 177276-41-4

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate

Cat. No.: B066279
CAS No.: 177276-41-4
M. Wt: 269.38 g/mol
InChI Key: XMGAKAOAPIZUJG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate is an organic compound with the molecular formula C15H29N3O2. It is a derivative of piperazine and piperidine, featuring a tert-butyl ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications due to its unique structural properties.

Scientific Research Applications

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

“Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate” is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate typically involves the reaction of piperazine with tert-butyl 4-piperidinecarboxylate. One common method includes the use of N-Boc-piperazine and tert-butyl 4-piperidinecarboxylate in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or piperidine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • 1-Boc-4-(piperazin-1-ylmethyl)piperidine

Uniqueness

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate is unique due to its combination of piperazine and piperidine rings, which provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16/h12,15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGAKAOAPIZUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590459
Record name tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177276-41-4
Record name 1,1-Dimethylethyl 4-(1-piperazinyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177276-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Piperazin-1-yl)piperidine, N1-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A suspension of 3.01 g (7.46 mmol) of benzyl 4-(1-tert-butoxycarbonylpiperidin-4-yl)piperazine-1-carboxylate and 300 mg of Pd—C (5%) in 100 ml of methanol was mixed with 4 ml of formic acid and stirred under a hydrogen atmosphere (1 bar) at room temperature overnight. The reaction mixture was filtered through Celite, the residue on the filter was washed with methanol, and the solvent was then removed in vacuo. The residue was used without further purification in the next reaction step.
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

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